N-{[2-(dimethylamino)-1,3-thiazol-4-yl]methyl}-5-isopropylpyrazolo[1,5-a]pyrimidin-7-amine
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Description
N-{[2-(dimethylamino)-1,3-thiazol-4-yl]methyl}-5-isopropylpyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C15H20N6S and its molecular weight is 316.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 316.14701584 g/mol and the complexity rating of the compound is 366. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Insecticidal and Antibacterial Potential : Compounds related to the target molecule have been synthesized and evaluated for their insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms. This demonstrates the compound's utility in agricultural and medicinal chemistry for controlling pests and bacterial infections (Deohate & Palaspagar, 2020).
Antimicrobial and Antifungal Effects : Similar compounds have been found to possess antifungal effects against significant types of fungi, such as Aspergillus terreus and Aspergillus niger, indicating their potential as antifungal agents (Jafar et al., 2017).
Anticancer Activity : Some derivatives have shown potent anticancer activity, particularly against the MCF-7 human breast adenocarcinoma cell line, suggesting their potential in cancer therapy (Abdellatif et al., 2014).
Histone Lysine Demethylase Inhibitors : N-substituted 4-(pyridin-2-yl)thiazole-2-amine derivatives, related to the query compound, have been optimized to inhibit JmjC histone N-methyl lysine demethylase (KDM) enzymes, highlighting their potential in epigenetic modulation for therapeutic purposes (Bavetsias et al., 2016).
Chemical Synthesis
Facile Synthesis Approaches : Studies have also focused on the synthesis methodologies for such compounds, demonstrating various chemical reactions and conditions that facilitate the production of purines and thiapurines containing specific functional groups, which are crucial for their biological activities (Iaroshenko et al., 2007).
Properties
IUPAC Name |
N,N-dimethyl-4-[[(5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)amino]methyl]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6S/c1-10(2)12-7-14(21-13(19-12)5-6-17-21)16-8-11-9-22-15(18-11)20(3)4/h5-7,9-10,16H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPCARZSZZBVCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=NN2C(=C1)NCC3=CSC(=N3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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